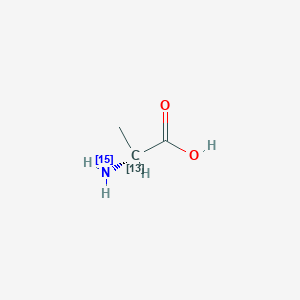

L-Alanine-2-13C,15N

Descripción general

Descripción

L-Alanine-2-13C,15N is a stable isotope-labeled compound of L-Alanine, where the carbon at the second position is labeled with carbon-13 (13C) and the nitrogen is labeled with nitrogen-15 (15N). This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Alanine-2-13C,15N can be synthesized through various methods, including the incorporation of isotopically labeled precursors during the synthesis of L-Alanine. One common method involves the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically modified organisms that can incorporate the isotopically labeled precursors into the amino acid. This method is advantageous due to its scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

L-Alanine-2-13C,15N undergoes various chemical reactions typical of amino acids, including:

Oxidation: L-Alanine can be oxidized to pyruvate by alanine dehydrogenase.

Reduction: It can be reduced to alanine by transaminases.

Substitution: The amino group can be substituted in reactions with nitrous acid to form hydroxy acids.

Common Reagents and Conditions

Oxidation: Requires oxidizing agents such as NAD+ in the presence of alanine dehydrogenase.

Reduction: Involves reducing agents like NADH in the presence of transaminases.

Substitution: Nitrous acid is commonly used for the substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Alanine

Substitution: Hydroxy acids

Aplicaciones Científicas De Investigación

Metabolic Studies

L-Alanine-2-13C,15N is widely used as a tracer in metabolic studies to track the incorporation and transformation of carbon and nitrogen atoms in biochemical pathways. It plays a crucial role in:

- Metabolomics : Helps researchers trace metabolic pathways and understand cellular metabolism dynamics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The unique signal from the carbon-13 isotope allows for detailed structural analysis of proteins and other biomolecules.

Protein Synthesis and Degradation

This compound aids in studying protein synthesis and degradation processes by providing insights into amino acid metabolism. For instance, its incorporation into proteins during translation can be monitored to understand how amino acids are utilized in cellular functions.

Cancer Research

In pancreatic ductal adenocarcinoma (PDAC) studies, this compound has demonstrated significant roles:

- PDAC cells exhibit increased alanine uptake and utilization for biosynthetic pathways.

- Research indicates that PDAC cells can effectively exchange extracellular alanine with labeled forms, confirming its importance in tumor metabolism .

Case Study 1: Pancreatic Cancer Metabolism

A study investigated the role of this compound in PDAC, revealing that:

- PDAC cells utilize alanine for energy and biosynthesis.

- The incorporation of this compound allowed researchers to measure its integration into various metabolites, confirming its significant role in energy production within cancer cells .

Case Study 2: NMR Spectroscopy Applications

Research involving L-[α-2H,15N, β-13C]-alanine incorporated into the small heat shock protein Hsp16.5 demonstrated:

Mecanismo De Acción

L-Alanine-2-13C,15N exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon and nitrogen atoms allow researchers to trace the metabolic fate of the compound, providing insights into various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, such as alanine transaminase and alanine dehydrogenase.

Comparación Con Compuestos Similares

L-Alanine-2-13C,15N is unique due to its dual isotopic labeling, which provides more detailed information compared to compounds labeled with only one isotope. Similar compounds include:

L-Alanine-1-13C,15N: Labeled at the first carbon position with carbon-13 and nitrogen-15.

L-Alanine-13C3,15N: Labeled at multiple carbon positions with carbon-13 and nitrogen-15.

L-Glutamic acid-13C5,15N: Another amino acid labeled with carbon-13 and nitrogen-15, used for similar research purposes.

These compounds are used in similar applications but differ in the specific information they provide due to the different labeling positions.

Actividad Biológica

L-Alanine-2-13C,15N is a stable isotopically labeled form of the amino acid L-Alanine, which plays a crucial role in various biological processes. Its unique isotopic labeling allows for detailed studies in metabolic pathways, protein synthesis, and enzymatic reactions. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Overview of L-Alanine

L-Alanine is a non-essential amino acid that participates in several metabolic processes, including glucose metabolism and energy production. It is also involved in the synthesis of proteins and acts as a precursor for other amino acids. The incorporation of stable isotopes like carbon-13 () and nitrogen-15 () into L-Alanine enhances its utility in metabolic studies, particularly in tracing pathways and understanding biological functions at a molecular level.

Biological Functions

1. Metabolic Role:

L-Alanine serves as a key player in gluconeogenesis, where it can be converted into glucose. It is also involved in the transamination process, contributing to nitrogen metabolism.

2. Protein Synthesis:

As an amino acid, L-Alanine is incorporated into proteins during translation. The isotopic labeling allows researchers to track its incorporation into specific proteins, providing insights into protein dynamics and function.

Case Studies

-

Protein NMR Studies:

A study demonstrated the incorporation of L-[α-2H,15N, β-13C]-alanine into the small heat shock protein Hsp16.5 from Methanococcus jannaschii. This protein acts as a molecular chaperone and was shown to inhibit protein aggregation effectively. The study reported over 99% incorporation efficiency and provided valuable NMR data that revealed multiple conformations of the protein under different conditions . -

Isotope Analysis in Cancer Research:

Research has utilized and isotopes to analyze metabolic changes in cancer cells. The isotope signatures were found to reflect alterations in carbon partitioning and nitrogen excretion during tumor metabolism, highlighting the potential of this compound as a tracer for studying cancer metabolism .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇N₁O₂ |

| Molecular Weight | 89.093 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 314.5 °C (dec.) |

| Boiling Point | 212.9 °C at 760 mmHg |

Enzymatic Pathways

L-Alanine is synthesized through various pathways involving different enzymes:

- Alanine Racemase (EC 5.1.1.1): Converts L-alanine to D-alanine.

- D-Alanine Transaminase (EC 2.6.1.21): Involved in the formation of D-alanine from other amino acids.

These enzymes play critical roles in bacterial growth and metabolism, with alanine racemase being essential for certain bacterial species .

Propiedades

IUPAC Name |

(2R)-2-(15N)azanyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480394 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-86-8 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.